

# Unveiling N-(4-Indanyl)pivalamide: A Technical Guide to a Novel Compound

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## Compound of Interest

Compound Name: *N-(4-Indanyl)pivalamide*

Cat. No.: *B15331408*

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and potential characteristics of **N-(4-Indanyl)pivalamide**, a compound not previously described in the accessible scientific literature. In the absence of published data on its discovery and biological activity, this document focuses on a plausible synthetic route derived from established chemical principles and provides a hypothetical framework for future investigation.

## Discovery and History

A thorough search of prominent chemical and biomedical databases, as well as the broader scientific literature, reveals no specific records for "**N-(4-Indanyl)pivalamide**." This suggests that the compound is either novel, has been synthesized but not publicly disclosed, or is identified by a different nomenclature. Consequently, there is no history of its discovery or development to report at this time. The information presented herein is based on the synthesis and properties of its constituent precursors, 4-aminoindane and pivaloyl chloride.

## Precursor Analysis

The proposed synthesis of **N-(4-Indanyl)pivalamide** involves the reaction of 4-aminoindane with a pivaloyl source. The properties of these key precursors are summarized below.

Property	4-Aminoindane	Pivaloyl Chloride
CAS Number	2338-18-3	3282-30-2
Molecular Formula	C <sub>9</sub> H <sub>11</sub> N	C <sub>5</sub> H <sub>9</sub> ClO
Molecular Weight	133.19 g/mol	120.58 g/mol
Appearance	Colorless to light yellow liquid	Colorless to yellow liquid
Boiling Point	234-236 °C	105-106 °C
Density	1.028 g/mL	1.13 g/mL

## Proposed Synthesis of N-(4-Indanyl)pivalamide

The synthesis of **N-(4-Indanyl)pivalamide** can be achieved via the N-acylation of 4-aminoindane with pivaloyl chloride. This is a standard method for forming amide bonds.

## Experimental Protocol

Materials:

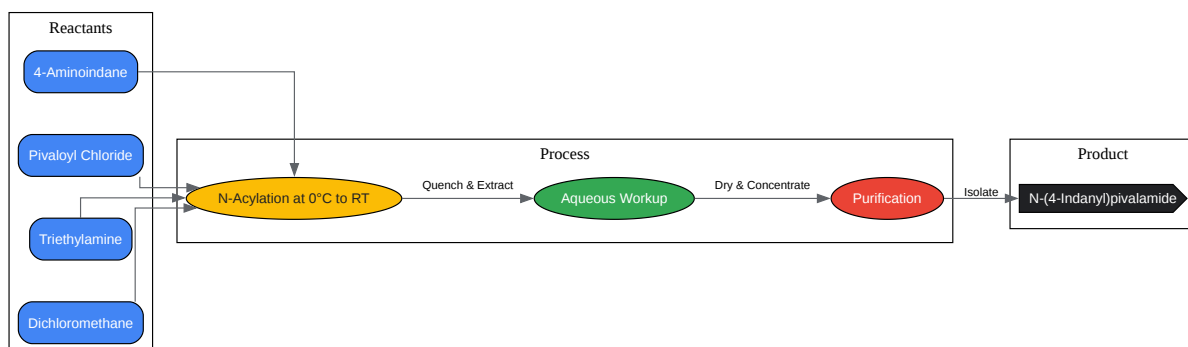
- 4-Aminoindane
- Pivaloyl chloride
- Triethylamine (or another suitable non-nucleophilic base)
- Dichloromethane (DCM) (or another suitable aprotic solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

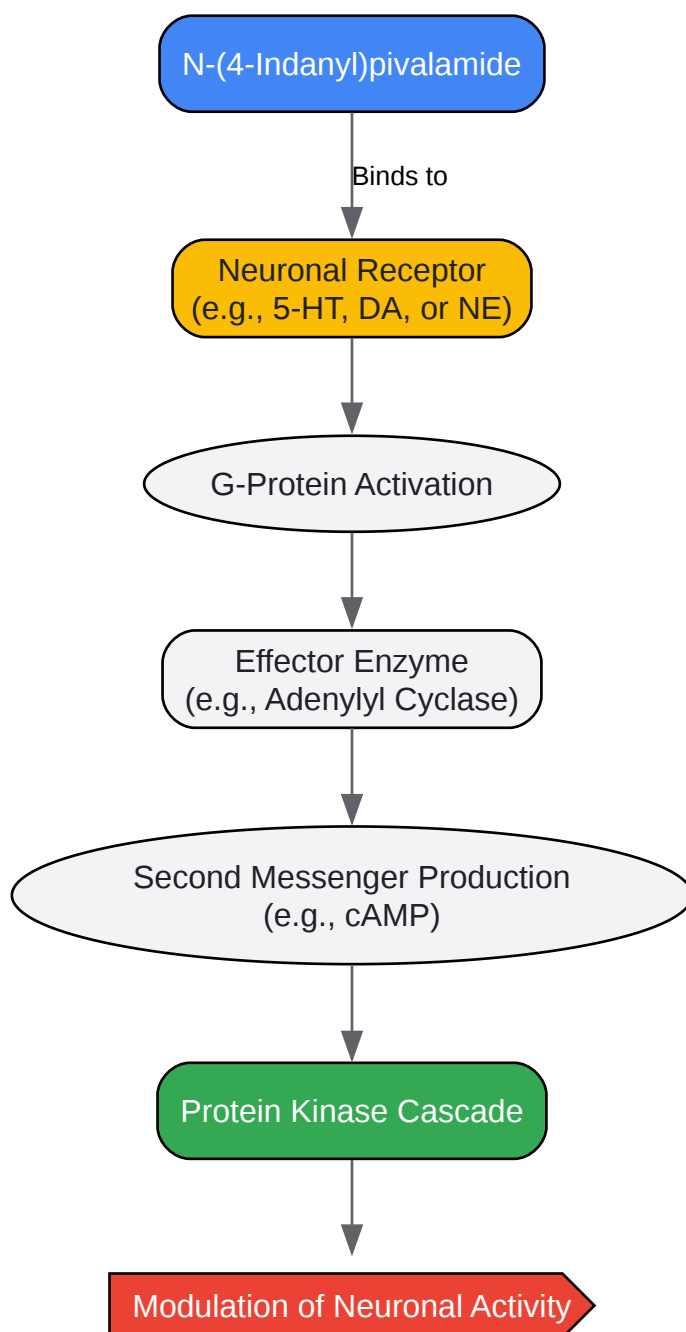
- Equipment for purification (e.g., column chromatography or recrystallization apparatus)

#### Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminoindane (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
- **Addition of Acylating Agent:** Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
- **Workup:** Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.
- **Extraction:** Wash the organic layer sequentially with water and brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
- **Purification:** Purify the crude **N-(4-Indanyl)pivalamide** by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure product.

## Synthetic Workflow Diagram





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